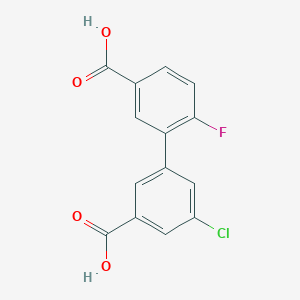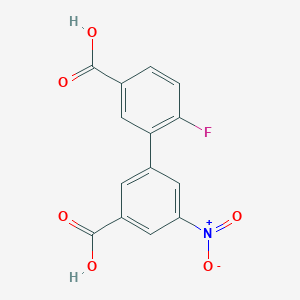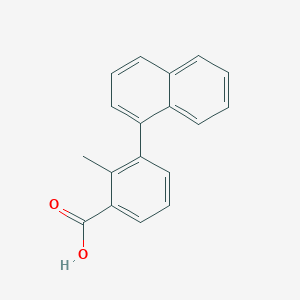
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid (CFCA) is a synthetic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 323.6 g/mol. CFCA has been used in organic synthesis, medicinal chemistry, and as a reagent in organic reactions. It has also been used in a variety of biochemical and physiological studies.
Wirkmechanismus
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% inhibits the enzyme xanthine oxidase by forming a covalent bond with a cysteine residue in the active site of the enzyme. 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% also inhibits aldose reductase by forming a covalent bond with a serine residue in the active site of the enzyme.
Biochemical and Physiological Effects
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been found to be effective in inhibiting the activity of xanthine oxidase and aldose reductase. Inhibition of these enzymes has been shown to prevent the accumulation of uric acid and reduce the risk of oxidative stress in cells. In addition, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% is a relatively stable compound and can be stored for extended periods of time. It is also relatively easy to synthesize and is available commercially. However, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% is a relatively expensive compound and can be difficult to obtain in large quantities.
Zukünftige Richtungen
In the future, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could be used in the development of drugs to treat diseases related to oxidative stress. It could also be used to study the effects of oxidative stress on cells and the role of antioxidants in protecting cells from damage. Additionally, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could be used to study the effects of inhibitors of xanthine oxidase and aldose reductase on the metabolism of purines and carbohydrates. 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could also be used to study the effects of oxidative stress on the cardiovascular system and to develop drugs to treat cardiovascular diseases. Finally, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could be used in the development of drugs to treat diseases related to inflammation and immune system disorders.
Synthesemethoden
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% can be synthesized via a two-step reaction. First, 5-chloro-2-fluorobenzoic acid is reacted with sodium hydroxide to form the sodium salt of 5-chloro-2-fluorobenzoate. Then, this sodium salt is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95%.
Wissenschaftliche Forschungsanwendungen
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used as an inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. In addition, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been used in studies of the effects of oxidative stress in cells, as well as in studies of the effects of antioxidants on cell function.
Eigenschaften
IUPAC Name |
4-(5-carboxy-2-fluorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-11-6-7(1-3-9(11)14(19)20)10-5-8(13(17)18)2-4-12(10)16/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAIRBYGKQVGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690968 |
Source


|
| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-85-2 |
Source


|
| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














